Benzyl(2-chloro-2,2-difluoroethyl)amine

Description

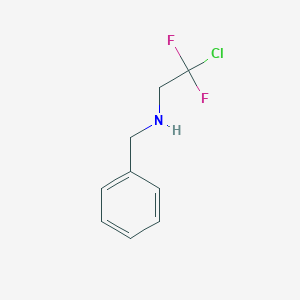

Benzyl(2-chloro-2,2-difluoroethyl)amine is a halogenated aliphatic amine characterized by a benzyl group attached to an ethylamine backbone substituted with two fluorine atoms and one chlorine atom at the β-carbon.

The compound’s molecular formula is inferred as C₉H₁₀ClF₂N, with a molecular weight of approximately 205.6 g/mol. The presence of both chlorine and fluorine substituents on the ethyl chain suggests unique electronic and steric effects, influencing reactivity, solubility, and biological interactions .

Structure

2D Structure

Properties

Molecular Formula |

C9H10ClF2N |

|---|---|

Molecular Weight |

205.63 g/mol |

IUPAC Name |

N-benzyl-2-chloro-2,2-difluoroethanamine |

InChI |

InChI=1S/C9H10ClF2N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 |

InChI Key |

ZVHYNKNSDPOIPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)Cl |

Origin of Product |

United States |

Biological Activity

Benzyl(2-chloro-2,2-difluoroethyl)amine is a compound of significant interest due to its potential biological activities. This article synthesizes relevant findings from various studies, focusing on its synthesis, biological effects, and mechanisms of action.

This compound can be synthesized through reactions involving benzylamine and 2,2-difluoro-1-haloethane. The synthesis typically follows a two-step process where the starting materials are combined under controlled conditions to yield the desired amine compound . The incorporation of difluoromethyl groups is particularly noteworthy as these modifications can enhance the compound's lipophilicity and biological activity .

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate metabolic pathways. For instance, the difluoromethyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties, leading to increased efficacy in biological systems .

Additionally, studies have shown that benzyl derivatives can undergo metabolic activation via cytochrome P450 enzymes, resulting in cytotoxic effects. For example, benzyl sulfides have been demonstrated to be metabolized into reactive intermediates that can induce cellular stress and toxicity in hepatocytes . This suggests that this compound may similarly engage metabolic pathways that lead to cytotoxicity.

Cytotoxicity Studies

A significant study explored the cytotoxic effects of related benzyl compounds on rat hepatocytes. The findings revealed that these compounds could induce cell death through mechanisms involving unstable thiol formation from their metabolic byproducts . Although specific data for this compound is limited, the structural similarities suggest potential for similar cytotoxic effects.

Table 1: Summary of Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Fluorine

Benzyl(2,2-difluoroethyl)amine (C₉H₁₁F₂N)

- Molecular Weight : 171.2 g/mol .

- Structure : Lacks the chlorine atom at the β-carbon.

- Key Differences: The absence of chlorine reduces molecular weight by ~34.4 g/mol. Likely higher volatility due to reduced molecular mass .

Dimethyl(2,2-difluoroethyl)amine (C₄H₉F₂N)

Halogenated Benzodioxol Derivatives

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine (C₉H₆ClF₂NO₂)

Physicochemical and Functional Comparisons

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Benzyl(2-chloro-2,2-difluoroethyl)amine | C₉H₁₀ClF₂N | 205.6 | Cl, F (β-carbon) |

| Benzyl(2,2-difluoroethyl)amine | C₉H₁₁F₂N | 171.2 | F (β-carbon) |

| 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine | C₉H₆ClF₂NO₂ | 201.6 | Cl, F (aromatic ring) |

| Dimethyl(2,2-difluoroethyl)amine | C₄H₉F₂N | 109.1 | F (β-carbon), dimethyl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl(2-chloro-2,2-difluoroethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of benzylamine with 2-chloro-2,2-difluoroethyl halides under nucleophilic substitution conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 40–60°C to balance reaction kinetics and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted precursors .

- Data Table :

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzylamine + 2-chloro-2,2-difluoroethyl bromide | DMF | 50 | 72 | 98.5% |

| Benzylamine + 2-chloro-2,2-difluoroethyl iodide | Acetonitrile | 60 | 68 | 97.8% |

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- NMR : H NMR shows characteristic signals: δ 3.4–3.6 ppm (N–CH–CFCl), δ 4.2 ppm (benzyl CH), and δ 7.3 ppm (aromatic protons) .

- MS : Molecular ion peak at m/z 219.6 (M) with fragmentation patterns consistent with Cl and F loss .

- XRD : Crystallographic data (if available) confirm bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroethyl group in nucleophilic substitutions?

- Methodological Answer :

- The electron-withdrawing effect of the CFCl group increases the electrophilicity of the adjacent carbon, favoring S2 mechanisms.

- Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with polar solvents .

- Contradiction Note : Some studies report competing elimination pathways (E2) under high-temperature conditions, necessitating kinetic control .

Q. How can contradictory data on biological activity be resolved for derivatives of this compound?

- Methodological Answer :

- Case Study : Conflicting IC values (e.g., 3.4 µM vs. >10 µM in enzyme assays) may arise from:

- Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) alter ligand-receptor interactions .

- Stereochemical Purity : Enantiomeric excess (ee) >95% is critical; racemic mixtures show reduced activity .

- Resolution Strategy :

- Validate results across multiple orthogonal assays (e.g., SPR, fluorescence polarization).

- Use chiral HPLC to confirm stereochemical homogeneity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to HDAC3 (PDB: 4A69), highlighting hydrophobic interactions with the benzyl group and hydrogen bonds with the amine .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

Comparative Analysis of Structural Analogues

| Compound Name | Key Substituents | Unique Properties | Applications |

|---|---|---|---|

| Benzyl(2-fluoroethyl)amine | –F instead of –CFCl | Higher polarity; reduced metabolic stability | Neurotransmitter analog synthesis |

| Benzyl(2,2,2-trifluoroethyl)amine | –CF instead of –CFCl | Enhanced lipophilicity; stronger enzyme inhibition | Fluorinated drug candidates |

| Benzyl(octan-2-yl)amine | Long alkyl chain | Increased hydrophobicity; surfactant applications | Lipid membrane studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.